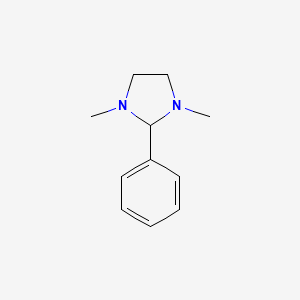

1,3-Dimethyl-2-phenylimidazolidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1,3-Dimethyl-2-phenylimidazolidine is a useful research compound. Its molecular formula is C11H16N2 and its molecular weight is 176.26 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Applications in Organic Synthesis

-

Solvent for Chemical Reactions :

- 1,3-Dimethyl-2-phenylimidazolidine is employed as a reaction solvent in the synthesis of pharmaceuticals and agricultural chemicals. Its high dielectric constant enhances solubility for reactants, facilitating smoother reactions .

- It is particularly useful in synthesizing polyamides and polyurethanes due to its ability to dissolve high molecular weight compounds .

- Promoter in Alkylation Reactions :

- Regioselective Reactions :

Industrial Applications

- Detergents and Cleaning Agents :

- Polymer Manufacturing :

Case Study 1: Alkylation of γ-Butyrolactone

A study published in Organic Process Research & Development demonstrated the effectiveness of this compound as a promoter in alkylation reactions. The results indicated improved yields compared to traditional methods, showcasing its potential for industrial applications .

Case Study 2: Regioselective Prenylation

Research published in Organic Letters reported a method utilizing this compound for regioselective prenylation of imines. This study illustrated the compound’s ability to facilitate complex organic transformations efficiently .

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The compound participates in nucleophilic substitutions, particularly at the nitrogen atoms. For example:

-

Deprotonation and alkylation : Treatment with strong bases (e.g., LDA) generates anions that react with electrophiles like methyl iodide, forming N-alkylated derivatives.

-

Fluorination : Reacts with aryl lithium compounds (e.g., PhLi) and electrophilic fluorinating agents (e.g., Selectfluor) to yield fluorinated imidazolidines.

Key Conditions :

| Reaction Type | Reagents | Solvent | Temperature | Yield |

|---|---|---|---|---|

| Fluorination | PhLi, Selectfluor | THF | −78°C to RT | 72% |

Cyclization Reactions

The imidazolidine ring facilitates cyclization under catalytic conditions:

-

Copper(II)-catalyzed aminal formation : Reacts with aldehydes in the presence of Cu(OTf)₂ to form bicyclic aminals .

-

Intramolecular reductive Heck reactions : Acts as a hydride donor in palladium-catalyzed cyclizations, enabling alkene functionalization .

Example :

| Substrate | Catalyst (mol%) | Ligand | Base | Solvent | Yield |

|---|---|---|---|---|---|

| Alkyne derivative | Pd(OAc)₂ (10) | dppf (11) | Et₃N | 1,4-Dioxane | 79% |

Oxidation and Reduction

-

Oxidation : Reacts with oxidizing agents like N-bromosuccinimide (NBS) to form 1,3-dimethyl-2-phenylimidazolinium bromide, a stable ionic liquid precursor .

-

Reduction : Lithium aluminum hydride (LiAlH₄) reduces the imidazolidine ring to secondary amines under anhydrous conditions.

Mechanistic Insight :

-

NBS-mediated oxidation proceeds via radical intermediates, with the reaction exothermic in glyme .

-

Reduction pathways involve cleavage of the C–N bond, yielding N,N'-dimethylethylenediamine derivatives.

Acid/Base-Mediated Reactions

-

Proton exchange : Water acts as a proton bridge in urea-method syntheses, lowering activation barriers from ~50 kcal/mol to ~30 kcal/mol .

-

pH-dependent stability : Degrades in strongly acidic (pH < 3) or basic (pH > 10) conditions, forming dimethylamine and phenylacetaldehyde .

Thermal Stability and Side Reactions

-

Thermal decomposition : Above 200°C, undergoes retro-cyclization to N,N'-dimethylethylenediamine and acetophenone .

-

Steric inhibition : Side reactions (e.g., dimerization) are suppressed due to steric hindrance from the phenyl group .

Synthetic Utility

Propiedades

Número CAS |

23229-37-0 |

|---|---|

Fórmula molecular |

C11H16N2 |

Peso molecular |

176.26 g/mol |

Nombre IUPAC |

1,3-dimethyl-2-phenylimidazolidine |

InChI |

InChI=1S/C11H16N2/c1-12-8-9-13(2)11(12)10-6-4-3-5-7-10/h3-7,11H,8-9H2,1-2H3 |

Clave InChI |

QISTUHYRFABJSG-UHFFFAOYSA-N |

SMILES canónico |

CN1CCN(C1C2=CC=CC=C2)C |

Origen del producto |

United States |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.